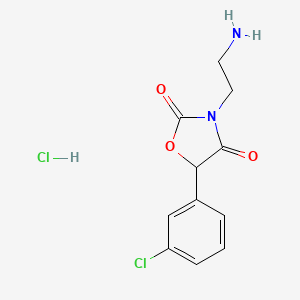
3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring substituted with an aminoethyl group and two methyl groups at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminoethanethiol and 2,4-thiazolidinedione.
Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group on 2-aminoethanethiol with the carbonyl carbon of 2,4-thiazolidinedione. This is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Procedure: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of polymers or other materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which 3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione exerts its effects depends on its interaction with molecular targets. The aminoethyl group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The thiazolidine ring may also interact with biological membranes, affecting their function.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Lacks the aminoethyl and methyl groups, making it less versatile in chemical reactions.
5,5-Dimethylthiazolidine-2,4-dione: Similar but without the aminoethyl group, limiting its biological activity.
2-Aminoethylthiazolidine-2,4-dione: Lacks the methyl groups, which can affect its stability and reactivity.
Uniqueness
3-(2-Aminoethyl)-5,5-dimethylthiazolidine-2,4-dione is unique due to the presence of both the aminoethyl and dimethyl groups. This combination enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(2-aminoethyl)-5,5-dimethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-7(2)5(10)9(4-3-8)6(11)12-7/h3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMYDTHTVXANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)S1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid](/img/structure/B8048499.png)

![N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine](/img/structure/B8048508.png)


